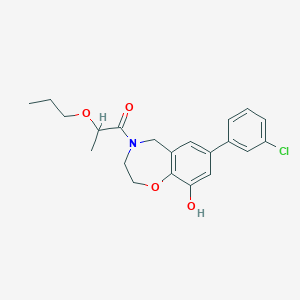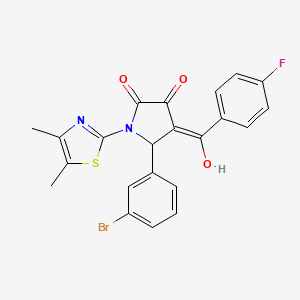![molecular formula C18H19N3 B5369742 N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline](/img/structure/B5369742.png)
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMABN is classified as a fluorescent probe and has been widely used as a tool to study biological systems.
作用机制
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline acts as a fluorescent probe by emitting light when it is excited by a light source. The emission of light is dependent on the local environment of the this compound molecule. When this compound is bound to a biological molecule, the local environment of the this compound molecule changes, resulting in a change in the emitted light. This change in emitted light can be used to study the structure and function of biological molecules.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. This compound is an inert molecule that does not interact with biological systems in any significant way. This compound is used as a tool to study biological systems, but it does not have any direct effects on living organisms.
实验室实验的优点和局限性
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline has several advantages as a tool for scientific research. This compound is a highly sensitive fluorescent probe that can detect changes in the local environment of a molecule. This compound is also a versatile tool that can be used to study a variety of biological systems. However, this compound has some limitations. This compound is a synthetic molecule that may not accurately represent the behavior of natural biological molecules. This compound is also a relatively expensive reagent, which may limit its use in some research settings.
未来方向
There are several future directions for the use of N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline in scientific research. One area of research is the use of this compound to study the behavior of proteins in living cells. Another area of research is the development of new fluorescent probes based on the structure of this compound. These new probes may have improved sensitivity and selectivity for specific biological molecules. This compound may also be used in the development of new diagnostic tools for the detection of disease. Overall, this compound is a valuable tool for scientific research that has the potential to contribute to a better understanding of biological systems.
合成方法
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline can be synthesized through a multistep process. The first step involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile with dimethylformamide dimethyl acetal to yield 2-(1-methyl-1H-benzimidazol-2-yl)ethyl dimethylformamidine. This intermediate is then reacted with 4-chloro-N,N-dimethylaniline to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline has been widely used in scientific research as a fluorescent probe to study biological systems. This compound is particularly useful in the study of protein-protein interactions, protein-ligand interactions, and enzyme activity. This compound has also been used to study the structure and function of DNA, RNA, and other biological molecules. This compound is a versatile tool that has been used in a variety of research fields, including biochemistry, biophysics, and molecular biology.
属性
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-20(2)15-11-8-14(9-12-15)10-13-18-19-16-6-4-5-7-17(16)21(18)3/h4-13H,1-3H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBDQQSDBRUGKU-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5369663.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5369675.png)
![[(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B5369682.png)
![4-fluoro-3-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B5369687.png)

![{5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5369703.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5369717.png)
![methyl 4-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]benzoate](/img/structure/B5369724.png)
![8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5369736.png)


![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5369761.png)
![N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5369767.png)